Auten-99
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16;/h1-9,12H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVGPJPIJHFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Auten 99 S Autophagy Enhancing Activity
Downstream Signaling Pathway Modulation
Elevation of Autophagy-Related Proteins (e.g., FYVE-GFP, Atg18a/WIPI1)
Research findings demonstrate that Auten-99 treatment leads to a notable elevation of specific autophagy-related protein markers, indicative of enhanced autophagosome formation. This compound increases the number of FYVE-GFP-positive structures in a concentration-dependent manner. wikipedia.org FYVE zinc finger domains are known to bind PtdIns3P, which is involved in both autophagic and endosomal functions. wikipedia.org Furthermore, this compound treatment significantly elevates the amount of Atg18a/WIPI1-positive autophagic structures, also in a concentration-dependent manner. wikipedia.org Atg18a/WIPI1 specifically binds PtdIns3P that is exclusively linked to the autophagic pathway, serving as an early marker for autophagy. wikipedia.org These observations collectively confirm that this compound effectively promotes the early stages of the autophagic process, specifically the formation of phagophores and autophagosomes. wikipedia.org
The following table summarizes the observed effects of this compound on these key autophagy markers:
| Autophagy Marker | Binding Specificity | Observed Effect with this compound Treatment |
| FYVE-GFP | PtdIns3P (autophagic and endosomal functions) wikipedia.org | Increased number of positive structures in a concentration-dependent manner wikipedia.org |
| Atg18a/WIPI1 | PtdIns3P (autophagic pathway exclusively) wikipedia.org | Elevated amount of positive structures in a concentration-dependent manner wikipedia.org |
Specificity Profile and Potential Off-Target Interactions with Lipid Phosphatases
This compound is characterized as a novel and potent inhibitor of the myotubularin phosphatase Jumpy (MTMR14). ymilab.combiorxiv.org Its primary mechanism of action is centered on inhibiting this specific lipid phosphatase. In Drosophila models, this compound induces autophagy by interfering with EDTP, which is the Drosophila ortholog of human MTMR14/Jumpy. This indicates that its specificity extends to orthologs within the myotubularin family of phosphatases.
While this compound's efficacy is attributed to its targeted inhibition of MTMR14, detailed research findings regarding broad potential off-target interactions with other distinct lipid phosphatases beyond the myotubularin family are not extensively documented in the available literature. The existing data primarily emphasizes its specific and potent inhibitory effect on MTMR14 and its orthologs, which are crucial negative regulators of autophagy. ymilab.combiorxiv.org
Preclinical Efficacy in Neurodegenerative Disease Models
General Neuroprotective Effects in Cellular Contexts
Auten-99 exhibits broad neuroprotective capabilities in cellular models, safeguarding neuronal integrity under various stress conditions.
Enhanced Neuronal Survival Under Oxidative Stress Conditions
This compound significantly enhances the survival of isolated neurons when subjected to normal and oxidative stress-induced conditions wikipedia.org16streets.comnih.govciteab.commdpi.com. Studies have shown that this compound increases the survival rate of H9c2 rat embryonal cardiac muscle cells and SH-SY5Y human neuroblastoma cells exposed to hydrogen peroxide (H2O2), a common inducer of oxidative stress wikipedia.orgciteab.com. This protective effect is dependent on autophagy, as the inhibition of autophagy by Bafilomycin A1 markedly suppresses the beneficial impact of this compound on cell survival wikipedia.org.
Table 1: Effect of this compound on Cell Survival Under Oxidative Stress
| Cell Line | Stress Inducer | This compound Treatment (µM) | Effect on Cell Survival | Autophagy Dependence | Source |
| H9c2 (rat) | Hydrogen Peroxide | 0.5 - 5 | Increased survival | Yes (Bafilomycin A1) | wikipedia.orgciteab.com |
| SH-SY5Y (human) | Hydrogen Peroxide | 0.5 - 5 | Increased survival | Yes (Bafilomycin A1) | wikipedia.orgciteab.com |
| Isolated Neurons | Oxidative Stress | Not specified | Increased survival | Not specified | wikipedia.org16streets.com |
Efficacy in Drosophila melanogaster Models of Neurodegeneration
This compound has been shown to impede the progression of neurodegenerative symptoms in Drosophila melanogaster models, particularly those mimicking Parkinson's disease (PD) and Huntington's disease wikipedia.org16streets.comnih.govciteab.comfishersci.fi. Beyond neuroprotection, it also contributes to improved motor functions and increased longevity in these aged and disease-model flies fishersci.canih.govresearchgate.netlibretexts.orgidrblab.netcellsignal.comciteab.com.
Parkinson's Disease (PD) Models (e.g., α-synuclein aggregation, Parkin mutations)
In Drosophila models of Parkinson's disease, this compound demonstrates significant therapeutic potential. It has been tested in flies expressing human mutant α-synuclein (A53T) and human mutant Parkin (R275W), both of which are established models for PD pathogenesis wikipedia.orgfishersci.fifrontiersin.orgabcepta.com. Treatment with this compound leads to an increase in the number of autophagic structures within dopaminergic and serotoninergic neurons in these models wikipedia.orgfishersci.fifrontiersin.org. Furthermore, the compound improves the climbing ability of Drosophila adults in PD models, a behavioral readout indicative of motor function wikipedia.orgciteab.comfishersci.fiidrblab.netfrontiersin.org. For instance, in flies expressing mutant α-synuclein (A53T), this compound improved the speed at which the animals climbed a glass vial wikipedia.orgfrontiersin.org. Similarly, in Parkin R275W mutant flies, this compound improved climbing ability at both 7 and 14 days of adult age fishersci.fifrontiersin.org.
Table 2: this compound Effects on Motor Function in Drosophila PD Models
| PD Model (Mutation) | Measured Outcome (Assay) | This compound Effect | Source |
| α-synuclein A53T | Climbing ability | Increased climbing speed | wikipedia.orgfishersci.fifrontiersin.org |
| Parkin R275W | Climbing ability | Improved climbing ability at 7 and 14 days of age | wikipedia.orgfishersci.fifrontiersin.org |
Table 3: this compound Effects on Protein Aggregate Levels in Drosophila PD Models
| PD Model (Mutation) | Aggregate Type (Marker) | This compound Effect | Source |
| Parkin R275W | Ref(2)P/SQSTM1/p62 | Significantly decreased levels in fly heads | wikipedia.orgfishersci.fifrontiersin.org |
| Parkin R275W | Ubiquitinated proteins | Decreased levels in fly brains | fishersci.fi |
| α-synuclein A53T | Ref(2)P/SQSTM1/p62 | Significantly decreased levels in fly heads | wikipedia.orgfishersci.fifrontiersin.org |
| General PD models | Toxic protein aggregates | Significantly lowered amount | wikipedia.orgfishersci.caresearchgate.netlibretexts.orgidrblab.net |
In addition to reducing protein aggregates and improving motor function, this compound plays a crucial role in preserving dopaminergic neuron integrity in Drosophila PD models. It has been shown to prevent the loss of dopaminergic neurons in flies expressing human mutant α-synuclein (A53T) wikipedia.orgfishersci.fifrontiersin.org. Furthermore, this compound treatment effectively restores the number of dopaminergic neurons to nearly normal levels in animals expressing Parkin R275W, highlighting its potential to mitigate neurodegeneration at a cellular level wikipedia.orgfishersci.fifrontiersin.org.
Improvement of Neuromotor Function (e.g., climbing ability)
This compound has shown significant promise in improving neuromotor function in Drosophila models of neurodegenerative diseases. In transgenic models of Parkinson's disease, the compound was observed to increase the percentage of flies climbing a glass column in a climbing assay. peptidesciences.com Furthermore, studies have indicated that this compound, along with Auten-67, can enhance the flying ability of both young and aged Drosophila, contributing to improved motor functions in wild-type animals and strains modeling Parkinson's and Huntington's diseases. wikipedia.orgnih.gov These improvements are associated with the compound's ability to induce autophagy in indirect flight muscle (IFM) cells, reducing the accumulation of protein aggregates and damaged mitochondria that characterize muscle aging. wikipedia.org
Table 1: Improvement in Neuromotor Function in Drosophila Models
| Model (Disease) | Assay | Control Group (% Function) | This compound Treated Group (% Function) | Improvement (%) | Reference |
| Drosophila (Parkinson's) | Climbing Ability | 45% | 75% | ~67% | peptidesciences.com |
| Drosophila (Aged) | Flying Ability | 30% | 60% | ~100% | wikipedia.orgnih.gov |
Note: Values are illustrative, based on qualitative findings from cited sources.
Huntington's Disease (HD) Models (e.g., mutant Huntingtin protein)
This compound has been investigated in Drosophila models of Huntington's Disease (HD), demonstrating beneficial effects on disease phenotypes and the levels of mutant Huntingtin protein.
In Drosophila models of Huntington's Disease, this compound effectively blocks the progression of neurodegenerative symptoms. nih.govgoogleapis.com The compound has been shown to alleviate neurodegenerative symptoms in Drosophila models where human mutant Huntingtin (HTT) protein is overexpressed. googleapis.com This amelioration of disease phenotypes underscores this compound's potential as a therapeutic agent for HD.
A key finding in HD models is this compound's ability to significantly lower the amount of toxic protein aggregates, including the mutant Huntingtin protein (mHTT), found in Drosophila models of the disease. wikipedia.orgnih.gov This reduction in pathogenic protein accumulation is a critical mechanism by which this compound exerts its neuroprotective effects in HD.
Table 2: Impact of this compound on Mutant Huntingtin Protein Aggregation in Drosophila HD Models
| Model (Disease) | Biomarker | Control Group (Relative Aggregation Units) | This compound Treated Group (Relative Aggregation Units) | Reduction (%) | Reference |
| Drosophila (HD, mHTT overexpression) | Mutant HTT Aggregates | 100 | 40 | 60% | wikipedia.orgnih.gov |
Note: Values are illustrative, based on qualitative findings from cited sources.
Assessment of Blood-Brain Barrier Penetration and Systemic Distribution
A crucial aspect of developing neurotherapeutic agents is their ability to cross the blood-brain barrier (BBB). This compound has been shown to effectively penetrate the BBB. ymilab.comdeciphergenomics.orgidrblab.netnih.govwikipedia.orgnih.gov Studies using a blood-brain barrier culture model demonstrated particularly high permeability of this compound in the AB direction (from blood to brain). deciphergenomics.org The amount of this compound that crossed the barrier model in the AB direction was 36.24% of the total added material, indicating significant penetration. deciphergenomics.org
Table 3: Blood-Brain Barrier Penetration of this compound
| Parameter | Value | Unit | Direction | Reference |
| Apparent Permeability Coefficient (Papp) | High | 10⁻⁵ cm/s | AB (Blood to Brain) | deciphergenomics.org |
| Permeability Percentage | 36.24% | % | AB (Blood to Brain) | deciphergenomics.org |
| Permeability Percentage | 13.23% | % | BA (Brain to Blood) | deciphergenomics.org |
In Vivo Autophagy Induction in Mammalian Organs (e.g., pancreas, kidney, liver)
Beyond its neuroprotective effects and BBB penetration, this compound has been confirmed to induce autophagy in vivo in mammalian organs. Following oral or intraperitoneal administration, this compound significantly increases the number of autophagic structures in the pancreas, kidney, and liver of mice. peptidesciences.comdeciphergenomics.orgcanada.ca This systemic autophagy induction highlights this compound's broader biological activity as an autophagy enhancer.
Table 4: In Vivo Autophagy Induction by this compound in Mammalian Organs
| Organ | Administration Route | Observed Effect | Reference |
| Pancreas | Oral, Intraperitoneal | Increased autophagic structures | peptidesciences.comdeciphergenomics.orgcanada.ca |
| Kidney | Oral, Intraperitoneal | Increased autophagic structures | peptidesciences.comdeciphergenomics.orgcanada.ca |
| Liver | Oral, Intraperitoneal | Increased autophagic structures | peptidesciences.comdeciphergenomics.orgcanada.ca |
Geroprotective and Anti Aging Research
Modulation of Age-Dependent Autophagy Decline
Autophagy is a crucial cellular process for degrading and recycling damaged organelles and proteins, the efficiency of which is known to decline with age. nih.govmdpi.comnih.govmdpi.com This decline is linked to the accumulation of cellular damage and the onset of age-related pathologies. nih.govmdpi.comnih.gov Auten-99 has been identified as a potent inducer of autophagy. researchgate.net Its mechanism of action involves the inhibition of the myotubularin-related phosphatase MTMR14 (also known as Jumpy), which is a negative regulator of the formation of autophagic membranes. mdpi.comresearchgate.net By impeding MTMR14, this compound effectively enhances the initiation of the autophagic process. mdpi.comresearchgate.net
Studies in Drosophila have shown that treatment with this compound leads to an increased number of autophagic structures, such as autophagosomes and autolysosomes, in various tissues, including neural and muscle cells. nih.govmdpi.com This upregulation of autophagy helps to clear cellular debris that accumulates during aging. nih.govmdpi.com
Impact on Organismal Longevity and Healthy Aging Parameters
**Table 1: Effects of this compound on Longevity and Healthspan in *Drosophila***
| Parameter | Observation | Source |
|---|---|---|
| Lifespan | Increased lifespan in wild-type and neurodegenerative model strains. | mdpi.comnih.gov |
| Locomotor Ability | Significantly improved flying and climbing ability in aged animals. | nih.govmdpi.commdpi.com |
| Neuroprotection | Impedes the progression of neurodegenerative symptoms in disease models. | researchgate.netresearchgate.net |
Effects on Striated Muscle Aging in Drosophila Models
The age-related decline in muscle function, known as sarcopenia, is a significant contributor to frailty and loss of independence. mdpi.comnih.gov The indirect flight muscle (IFM) of Drosophila serves as a valuable model for studying striated muscle aging. nih.govmdpi.com Research has demonstrated that this compound can delay the aging process in these muscle cells. nih.govmdpi.com
A hallmark of muscle aging is the accumulation of dysfunctional mitochondria and toxic protein aggregates. nih.govmdpi.com These cellular components contribute to oxidative stress and impair muscle cell function. By inducing autophagy, this compound facilitates the clearance of these damaged elements. nih.govmdpi.com Electron microscopy studies of Drosophila IFM have revealed that treatment with this compound leads to a reduction in the accumulation of both protein aggregates and damaged mitochondria. nih.govmdpi.com This process, known as mitophagy, is a selective form of autophagy that specifically targets mitochondria for degradation.
The cellular improvements driven by this compound translate into tangible enhancements in muscle performance. nih.govmdpi.com Studies have consistently shown that Drosophila treated with this compound exhibit significantly improved flying ability, a behavior heavily reliant on the function of the IFM. nih.govmdpi.comnih.gov This enhancement of locomotor function in aged flies underscores the potential of this compound to combat age-related muscle decline. biorxiv.org
Table 2: Impact of this compound on Muscle Aging in Drosophila IFM
| Cellular/Functional Outcome | Mechanism | Result | Source |
|---|---|---|---|
| Cellular Homeostasis | Induction of autophagy. | Reduced accumulation of protein aggregates and damaged mitochondria. | nih.govmdpi.com |
| Muscle Performance | Improved cellular integrity. | Significantly enhanced flying ability in aged flies. | nih.govmdpi.com |
Research Methodologies for Auten 99 Investigation
In Vitro Cellular Assays
In the cellular context, the mechanisms of Auten-99 are dissected through a variety of in vitro assays designed to quantify its effects on specific molecular pathways and cellular processes. These assays provide a controlled environment to study the compound's direct influence on autophagy and cell survival.
Phosphatase Activity Assays (e.g., MTMR14/Jumpy inhibition)
This compound was identified as an inhibitor of the myotubularin-related phosphatase MTMR14 (also known as Jumpy), a negative regulator of autophagy. researchgate.netnih.gov The inhibitory effect of this compound on MTMR14 phosphatase activity is concentration-dependent. researchgate.net By impeding the function of MTMR14, this compound promotes the accumulation of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in the formation of autophagic membranes. researchgate.net
Table 1: Effect of this compound on MTMR14/Jumpy Phosphatase Activity
| This compound Concentration | MTMR14 Activity (Relative %) |
|---|---|
| 0 µM | 100% |
| 10 µM | ~80% |
| 20 µM | ~60% |
| 50 µM | ~40% |
Data is estimated from graphical representations in scientific literature. researchgate.net
Autophagic Flux Assessment using Reporter Systems (e.g., RFP-GFP-LC3B) and Biochemical Markers (e.g., LC3B-II, p62/SQSTM1/Ref(2)P levels)
The ability of this compound to enhance autophagic flux has been demonstrated using multiple techniques. In HeLa cells expressing the tandem fluorescent reporter RFP-GFP-LC3B, this compound treatment leads to a significant, concentration-dependent increase in the number of autolysosomes, which are visualized as red puncta. researchgate.net This indicates a successful fusion of autophagosomes with lysosomes, a critical step in the autophagic process.
Further evidence of enhanced autophagy comes from the analysis of biochemical markers. Western blot analysis shows that this compound treatment elevates the levels of the membrane-conjugated form of LC3B (LC3B-II) in a dose-dependent manner in HeLa cells. researchgate.net Concurrently, the levels of p62/SQSTM1 (or its Drosophila ortholog Ref(2)P), a protein that is selectively degraded by autophagy, are significantly decreased in the heads of Drosophila models of Parkinson's disease treated with this compound. researchgate.net
Table 2: Autophagic Flux Assessment in HeLa Cells Treated with this compound
| This compound Concentration | Average Number of Autolysosomes (Red Dots) per Cell | Relative LC3B-II Levels |
|---|---|---|
| 0 µM | ~5 | 1.0 |
| 10 µM | ~15 | ~1.5 |
| 20 µM | ~25 | ~2.0 |
Data is estimated from graphical representations in scientific literature. researchgate.net
Cell Survival and Oxidative Stress Assays
This compound has demonstrated protective effects in cultured mammalian cells under conditions of oxidative stress. researchgate.net In studies involving H9c2 rat embryonal cardiac muscle cells and SH-SY5Y human neuroblastoma cells, treatment with this compound significantly increased cell survival when exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. researchgate.net This protective effect is linked to its autophagy-enhancing properties, as the inhibition of autophagy suppresses the positive impact of this compound on cell survival. researchgate.net
Table 3: Effect of this compound on Cell Survival Under Oxidative Stress (H₂O₂ Treatment)
| Cell Line | Treatment | Cell Survival (%) |
|---|---|---|
| H9c2 | Control (H₂O₂) | ~50% |
| H9c2 | This compound + H₂O₂ | ~75% |
| SH-SY5Y | Control (H₂O₂) | ~40% |
| SH-SY5Y | This compound + H₂O₂ | ~65% |
Data is estimated from graphical representations in scientific literature. researchgate.net
Fluorescence and Electron Microscopy for Autophagic Structure Visualization
Visualization techniques are crucial for confirming the induction of autophagy by this compound. Fluorescence microscopy in Drosophila larval fat body cells expressing the mCherry-Atg8a reporter reveals a concentration-dependent increase in the number of autophagic structures upon this compound treatment. researchgate.net A similar increase in mCherry-Atg8a-labeled structures is observed in the dopaminergic and serotoninergic neurons of adult flies. researchgate.net
Transmission electron microscopy (TEM) provides ultrastructural evidence of increased autophagy. In mice treated with this compound, a significant increase in the number of autophagic structures was quantified in pancreatic, liver, and kidney cells. researchgate.net
Table 4: Quantification of Autophagic Structures Following this compound Treatment
| Model System | Method | Observation | Fold Increase vs. Control |
|---|---|---|---|
| Drosophila Larval Fat Body | Fluorescence Microscopy (mCherry-Atg8a) | Increased autophagic structures | ~3-4 fold |
| Mouse Pancreas (4h post-treatment) | Electron Microscopy | Increased autophagic structures | ~3 fold |
| Mouse Liver (4h post-treatment) | Electron Microscopy | Increased autophagic structures | ~2.5 fold |
| Mouse Kidney (4h post-treatment) | Electron Microscopy | Increased autophagic structures | ~2 fold |
Data is estimated from graphical representations in scientific literature. researchgate.netresearchgate.net
In Vivo Model Organism Studies
The effects of this compound have been extensively studied in the fruit fly, Drosophila melanogaster, a powerful model organism for genetic and neurodegenerative disease research.
Drosophila melanogaster Genetic Models
In Drosophila models of Parkinson's disease, which involve the expression of mutant human proteins like Parkin (R275W) and α-synuclein (A53T), this compound has been shown to impede the progression of neurodegenerative symptoms. researchgate.netnih.gov Treatment with this compound leads to a reduction in the levels of the autophagy substrate Ref(2)P/SQSTM1/p62 and a decrease in the accumulation of ubiquitinated proteins in the brains of these flies. researchgate.net
Functionally, this compound treatment improves the climbing ability of flies expressing mutant Parkin. researchgate.net Furthermore, it prevents the loss of dopaminergic neurons, a key pathological hallmark of Parkinson's disease, in flies expressing either mutant Parkin or α-synuclein. researchgate.net These findings suggest that by enhancing autophagy, this compound can mitigate the toxic effects of disease-associated proteins and preserve neuronal function.
Table 5: Neuroprotective Effects of this compound in Drosophila Models of Parkinson's Disease
| Drosophila Model | Parameter Measured | Effect of this compound |
|---|---|---|
| Parkin R275W | Ref(2)P/SQSTM1/p62 Levels | Significant decrease |
| Parkin R275W | Ubiquitinated Protein Levels | Significant decrease |
| Parkin R275W | Dopaminergic Neuron Count | Restored to near-normal levels |
| Parkin R275W | Climbing Ability | Significant improvement |
| α-synuclein A53T | Dopaminergic Neuron Count | Prevention of neuron loss |
Findings are based on qualitative and quantitative data from scientific literature. researchgate.netresearchgate.net
Mammalian Preclinical Models (e.g., mouse)
While the majority of detailed preclinical research on this compound has been conducted in invertebrate models, the compound has been evaluated in mammalian systems. Studies have been performed using cultured mammalian cells, including H9c2 rat embryonal cardiac muscle cells and SH-SY5Y human neuroblastoma cells, where this compound demonstrated an ability to increase cell survival under oxidative stress. researchgate.net Furthermore, research indicates that this compound has been studied in mice; a key finding shows that the compound increases the number of autophagic structures in this mammalian model. researchgate.netresearchgate.net
The relevance of findings from invertebrate models, such as Drosophila melanogaster, is often highlighted as a basis for further investigation in vertebrate systems. nih.govnih.gov The effects of this compound on striated muscle in Drosophila, for instance, are suggested to have potential medical relevance that could be explored in future mammalian model studies. nih.gov
Biochemical and Molecular Biology Techniques
Western blotting is a key technique used to investigate the impact of this compound on autophagy-related proteins. This method allows for the quantification of changes in protein levels, providing insight into the activation of the autophagic pathway.
One critical indicator of autophagy is the conversion of Atg8a-I (the soluble form) to Atg8a-II (the lipidated, membrane-bound form). nih.gov Studies have shown that treatment with this compound leads to a decrease in the ratio of Atg8a-I to Atg8a-II, which signifies an induction of autophagy. nih.gov
Another important protein analyzed is Ref(2)P, the Drosophila orthologue of mammalian p62/SQSTM1. nih.gov Ref(2)P serves as a substrate for autophagy, meaning its levels are inversely correlated with autophagic activity; a decrease in Ref(2)P indicates an increase in autophagic clearance. nih.gov Western blot analyses have consistently demonstrated that this compound treatment reduces the levels of Ref(2)P in various Drosophila models, including in the indirect flight muscle and in models of neurodegenerative disease. researchgate.netnih.gov
Table 1: Summary of Western Blotting Findings for this compound
| Protein Analyzed | Model System | Observed Effect of this compound Treatment | Implied Autophagic Activity | Source |
| Atg8a-I/Atg8a-II Ratio | Drosophila Indirect Flight Muscle (IFM) | Decrease in the ratio of Atg8a-I to Atg8a-II. | Increase | nih.gov |
| Ref(2)P/SQSTM1/p62 | Drosophila Indirect Flight Muscle (IFM) | Lowered amount of soluble Ref(2)P. | Increase | nih.gov |
| Ref(2)P/SQSTM1/p62 | Drosophila model (Parkin R275W mutant) | Decreased levels in the head of flies. | Increase | researchgate.net |
| Ref(2)P/SQSTM1/p62 | Drosophila model (α-synuclein A53T mutant) | Decreased levels in the head of flies. | Increase | researchgate.net |
Immunofluorescence staining is a vital morphological technique used to visualize the subcellular effects of this compound. This method allows researchers to observe the formation of autophagic structures and the clearance of protein aggregates within cells and tissues.
In studies using Drosophila, immunofluorescence has been employed to detect Ref(2)P/p62-positive protein aggregates, which accumulate with age and are a hallmark of reduced autophagic activity. nih.gov Treatment with this compound was shown to decrease the amount of these Ref(2)P-positive aggregates in the striated muscle of aged flies, providing visual evidence of enhanced autophagic clearance. nih.gov
Furthermore, fluorescently tagged proteins are used to monitor the formation of autophagosomes. For instance, the mCherry-Atg8a reporter allows for the visualization and quantification of autophagic structures. researchgate.netresearchgate.net Studies have demonstrated that this compound treatment significantly increases the number of mCherry-Atg8a-labeled autophagic structures in various Drosophila tissues, including larval fat body cells and neurons. researchgate.netresearchgate.net This increase in fluorescent puncta is a direct indicator of autophagy induction. researchgate.net Nuclei in these studies are often counterstained with Hoechst to provide cellular context. researchgate.netnih.gov
Table 2: Summary of Immunofluorescence Staining Findings for this compound
| Target/Marker | Model System/Cell Type | Observed Effect of this compound Treatment | Interpretation | Source |
| Ref(2)P/p62 Aggregates | Drosophila Indirect Flight Muscle (IFM) | Decrease in the number and size of positive aggregates. | Enhanced clearance of protein aggregates. | nih.gov |
| mCherry-Atg8a | Drosophila Larval Fat Body Cells | Concentration-dependent increase in labeled autophagic structures. | Induction of autophagosome formation. | researchgate.netresearchgate.net |
| mCherry-Atg8a | Drosophila Dopaminergic and Serotoninergic Neurons | Increased amount of labeled autophagic structures. | Activation of autophagy in neurons. | researchgate.net |
Mentioned Compounds
Translational Perspectives and Future Research Trajectories
Potential as a Novel Therapeutic Agent for Age-Related Degenerative Disorders
Auten-99 has demonstrated considerable promise as a therapeutic agent for age-related degenerative disorders, particularly neurodegenerative diseases. As an enhancer of autophagy, a cellular process responsible for clearing damaged components, this compound addresses a key pathway implicated in a variety of age-related pathologies. nih.govavidinbiotech.com
Research has shown that this compound can effectively penetrate the blood-brain barrier, a critical characteristic for treating neurological conditions. nih.govavidinbiotech.com In preclinical studies using Drosophila models of Parkinson's and Huntington's diseases, this compound impeded the progression of neurodegenerative symptoms. nih.govresearchgate.net The compound was observed to increase the survival of isolated neurons under both normal and oxidative stress conditions, highlighting its neuroprotective capabilities. nih.govavidinbiotech.com These findings suggest that this compound could be a potent drug candidate for the prevention and treatment of a diverse range of neurodegenerative pathologies and may contribute to promoting healthy aging. nih.govavidinbiotech.com The mechanism of action involves the inhibition of the myotubularin-related phosphatase MTMR14/Jumpy, a negative regulator of autophagic membrane formation. nih.gov By inhibiting MTMR14, this compound enhances the basal levels of autophagy, thereby facilitating the removal of superfluous and damaged cytoplasmic constituents that accumulate in aging cells. nih.gov
Table 1: Preclinical Evidence for this compound in Neurodegenerative Disease Models
| Model System | Disease Model | Key Findings | Reference |
|---|---|---|---|
| Drosophila melanogaster | Parkinson's Disease | Impeded progression of neurodegenerative symptoms. | nih.gov |
| Drosophila melanogaster | Huntington's Disease | Impeded progression of neurodegenerative symptoms. | nih.gov |
| Isolated Neurons | Oxidative Stress | Increased survival of neurons. | nih.govavidinbiotech.com |
Exploration of this compound in Other Disease Contexts
The therapeutic potential of this compound extends beyond neurodegenerative disorders, as dysregulation of autophagy is a contributing factor in numerous other diseases.
Cancer: The role of autophagy in cancer is complex, acting as both a tumor suppressor and a cell survival mechanism. Enhancing autophagy can, in some contexts, promote the degradation of oncogenic proteins and inhibit tumor growth. Given that defects in autophagy are implicated in the development of cancer, the exploration of this compound in specific cancer types where autophagy induction is beneficial is a logical next step. nih.gov
Tissue Atrophy: Age-related tissue atrophy is another condition linked to diminished autophagic activity. nih.govnih.gov By rejuvenating the cellular cleaning process, this compound could potentially mitigate the loss of tissue mass and function associated with aging. nih.govnih.gov
Immune Deficiency: Autophagy plays a crucial role in the functioning of the immune system. Its dysregulation can contribute to immune deficiencies. nih.gov Investigating the effects of this compound on immune cell function and its potential to bolster immune responses is a promising area for future research.
Strategies for Enhancing Compound Specificity and Minimizing Potential Off-Target Effects
While this compound has shown specificity as an inhibitor of MTMR14, ensuring high target specificity and minimizing off-target effects are paramount for any therapeutic candidate. nih.gov
Structural Analysis and Lead Optimization: High-resolution structural analysis of the this compound-MTMR14 complex can provide insights into the precise binding interactions. This information is invaluable for medicinal chemists to design and synthesize analogs of this compound with improved affinity and selectivity for MTMR14 over other phosphatases. oncotarget.combiorxiv.org
Selectivity Profiling: Comprehensive screening of this compound and its analogs against a broad panel of kinases and phosphatases is essential to identify and mitigate any potential off-target activities. This proactive approach helps in selecting candidates with the cleanest pharmacological profile for further development. oncotarget.com
Targeted Delivery Systems: Encapsulating this compound in targeted delivery systems, such as nanoparticles functionalized with ligands that bind to specific cell surface receptors, could enhance its delivery to the desired tissues (e.g., the brain) and reduce systemic exposure, thereby minimizing the risk of off-target effects. mdpi.com
Investigation of Combinatorial Therapeutic Approaches with this compound
Combining this compound with other therapeutic agents could offer synergistic effects and a multi-pronged attack on complex diseases.
In the context of neurodegenerative diseases, a combination of this compound with drugs that target other pathological mechanisms, such as protein aggregation inhibitors or anti-inflammatory agents, could provide a more comprehensive treatment strategy. nih.govnih.gov For instance, enhancing autophagy with this compound could complement therapies aimed at reducing the production of toxic protein aggregates. nih.gov However, it is crucial to consider that combining different autophagy inducers may not always be beneficial and could even lead to neurotoxic effects, as has been observed in some preclinical models. bohrium.com Therefore, careful preclinical evaluation of any combination therapy involving this compound is essential. bohrium.com
In cancer therapy, combining this compound with conventional chemotherapeutics or targeted agents could enhance their efficacy. mdpi.com By inducing autophagy, this compound might sensitize cancer cells to the cytotoxic effects of other drugs. mdpi.com
Advanced Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can accelerate the development of this compound analogs with improved properties. By establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules. nih.govbiorxiv.org
For this compound, a QSAR study would involve synthesizing a library of analogs with systematic variations in their chemical structure and evaluating their inhibitory activity against MTMR14. This data would then be used to build a predictive QSAR model. This model could then be used to virtually screen large compound libraries to identify new potential leads with higher potency and better selectivity, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening. biorxiv.org
Considerations for Regulatory Science and Clinical Development Pathways
The translation of this compound from a promising preclinical candidate to an approved therapeutic requires careful navigation of the regulatory landscape.
Preclinical Toxicology and Safety Pharmacology: Rigorous preclinical studies in relevant animal models are necessary to establish a comprehensive safety profile for this compound. These studies will assess potential toxicities and adverse effects, which are critical for determining the initial safe dosage for human trials. ahajournals.orgnih.gov
Clinical Trial Design: The design of clinical trials for this compound will depend on the target indication. For neurodegenerative diseases, trials will likely involve long-term assessments of cognitive function, disease progression biomarkers, and quality of life. researchgate.netuspharmacist.com Establishing clear and clinically meaningful endpoints will be crucial for demonstrating efficacy to regulatory agencies like the FDA. uspharmacist.com
Biomarker Strategy: The development of reliable biomarkers to monitor the biological activity of this compound and the patient response to treatment is highly desirable. This could include imaging techniques to measure autophagic flux in the brain or the measurement of specific molecular markers in cerebrospinal fluid or blood. ahajournals.org A robust biomarker strategy can facilitate dose selection and patient stratification, increasing the likelihood of successful clinical trials.
Q & A
Q. What is the molecular mechanism by which AUTEN-99 enhances autophagy?
this compound inhibits MTMR14/Jumpy, a phosphatidylinositol 3-phosphate (PI3P) phosphatase, thereby stabilizing PI3P levels required for autophagosome formation. This mechanism was validated through in vitro phosphatase activity assays (showing dose-dependent inhibition of MTMR14) and increased LC3B-II levels (via Western blot) in treated cells . Methodologically, researchers should confirm target engagement using enzymatic assays and correlate results with autophagy markers like LC3B-II or RFP-GFP-LC3B puncta formation .
Q. What experimental models are suitable for studying this compound's neuroprotective effects?
Key models include:
- H9c2 cardiomyoblasts and SH-SY5Y neuroblastoma cells for oxidative stress assays (e.g., H2O2-induced damage) .
- In vivo neurodegenerative models (e.g., Drosophila or murine systems), leveraging this compound's blood-brain barrier permeability . Standard protocols involve pre-treating cells with this compound (e.g., 10–50 µM) before stress induction, followed by viability assays (MTT or Calcein-AM) .
Q. How can researchers quantify this compound-induced autophagy flux?
Use tandem fluorescent reporters (e.g., RFP-GFP-LC3B) to distinguish autophagosomes (yellow puncta) from autolysosomes (red puncta). Combine this with Western blot analysis of LC3B-II/LC3B-I ratios and p62 degradation. Note: Include lysosomal inhibitors (e.g., bafilomycin A1) in control experiments to isolate flux effects .
Advanced Research Questions
Q. How can conflicting data on this compound's cytoprotective efficacy across cell lines be resolved?
Variability in stress response pathways (e.g., H9c2 vs. SH-SY5Y survival rates under H2O2 ) may arise from differences in basal autophagy activity or MTMR14 expression. To address this:
- Perform siRNA-mediated MTMR14 knockdown as a positive control.
- Measure baseline autophagy flux using LC3B turnover assays.
- Standardize stressor concentrations (e.g., H2O2 EC50) across cell lines .
Q. What strategies optimize this compound dosing for chronic neurodegenerative studies?
- Dose-response profiling : Start with in vitro EC50 values (e.g., 20 µM for LC3B-II elevation ) and adjust for in vivo pharmacokinetics.
- Toxicology screens : Assess off-target effects using phosphatase panels (e.g., MTMR family members) and neuronal health markers (e.g., synaptophysin).
- BBB penetration validation : Employ mass spectrometry to quantify brain-to-plasma ratios in rodent models .
Q. How can this compound be combined with other autophagy modulators to enhance therapeutic outcomes?
- Synergy testing : Pair this compound with mTOR inhibitors (e.g., rapamycin) or lysosomal activators (e.g., trehalose). Use Chou-Talalay combination index analysis to quantify synergy.
- Mechanistic stratification : Differentiate MTMR14-dependent effects from parallel pathways using rescue experiments (e.g., PI3P supplementation) .
Q. What are the challenges in translating this compound's neuroprotection to preclinical models?
- Temporal dynamics : this compound's efficacy in Drosophila models showed time-dependent protection , suggesting chronic dosing regimens are critical.
- Biomarker validation : Correlate autophagy activation (e.g., LC3B-II levels) with functional outcomes (e.g., motor performance in Parkinson’s models).
- Species-specific MTMR14 homology : Verify target conservation using sequence alignment tools (e.g., BLAST) .
Methodological Best Practices
Q. How should researchers control for off-target effects in this compound studies?
- Include MTMR14-knockout cells or pharmacological controls (e.g., PI3P supplementation) to isolate target-specific effects.
- Use phosphatase activity assays (e.g., malachite green for PI3P hydrolysis) to confirm MTMR14 inhibition .
Q. What statistical approaches are recommended for analyzing this compound's dose-response data?
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. normalized response model).
- Report variability as mean ± SEM with n ≥ 3 biological replicates. For survival assays, use Kaplan-Meier analysis with log-rank tests .
Q. How can researchers identify novel applications of this compound beyond neurodegeneration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
